6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine

Catalog No.
S12543088
CAS No.
M.F
C8H12ClN3O
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine

Product Name

6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine

IUPAC Name

6-chloro-2-N-(2-methoxyethyl)pyridine-2,3-diamine

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C8H12ClN3O/c1-13-5-4-11-8-6(10)2-3-7(9)12-8/h2-3H,4-5,10H2,1H3,(H,11,12)

InChI Key

VDKYESHCGDDMMO-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC(=N1)Cl)N

6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C8H12ClN3O. It features a pyridine ring substituted with both a chloro group and a methoxyethyl group, which contributes to its distinctive properties and potential applications in various scientific fields. This compound is characterized by its molecular weight of 201.65 g/mol and has garnered interest for its unique structural attributes that facilitate interactions with biological systems and other chemical entities .

The reactivity of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions, making it useful for further synthetic transformations.
  • Oxidation: This compound can undergo oxidation to form N-oxides, which may alter its biological activity.
  • Reduction: Reduction reactions can yield the corresponding amine, providing avenues for synthesizing related compounds.

6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine has been studied for its biological activities, particularly in the context of enzyme inhibition and protein interactions. The unique arrangement of the chloro and methoxyethyl groups allows this compound to bind effectively to specific molecular targets, potentially modulating their activity. Such interactions are crucial in drug discovery and development, especially for targeting diseases linked to enzyme dysfunctions .

The synthesis of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine typically involves the following steps:

  • Starting Material: The synthesis begins with 6-chloropyridine-2,3-diamine.
  • Reagent Addition: The starting material is reacted with 2-methoxyethyl chloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.
  • Reaction Conditions: The reaction is carried out under controlled conditions to optimize yield and purity. Industrial methods may employ continuous flow reactors for efficiency .

This compound finds diverse applications across several fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: It is utilized in research focused on enzyme inhibition and protein interactions, contributing to drug development efforts.
  • Industrial Use: It is involved in producing specialty chemicals and materials that require specific functional properties .

Studies on the interactions of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine with various biological targets have revealed its potential as an inhibitor of certain enzymes. The mechanism of action typically involves binding at active sites, which can lead to modulation of enzymatic activity. This characteristic makes it a valuable candidate for further exploration in therapeutic contexts .

Several compounds share structural similarities with 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Chloropyridine-2,3-diamineContains a chloro group on a pyridine ringLacks the methoxyethyl substitution
6-Methoxy-N2-methylpyridine-2,3-diamineContains a methoxy group but no chloro groupDifferent substitution pattern affecting reactivity
2,6-DiaminopyridineTwo amine groups on the pyridine ringUsed primarily as a urinary tract analgesic

The uniqueness of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine lies in its combination of both chloro and methoxyethyl groups, which enhances its reactivity and biological activity compared to similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

201.0668897 g/mol

Monoisotopic Mass

201.0668897 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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